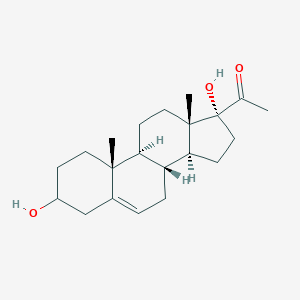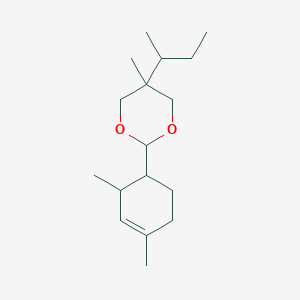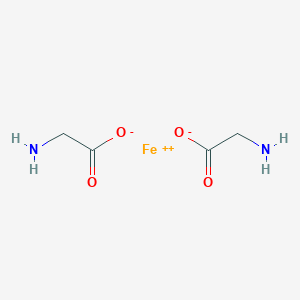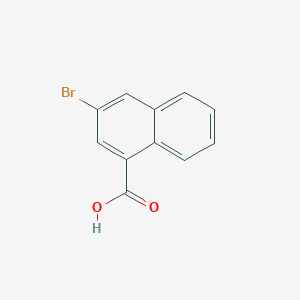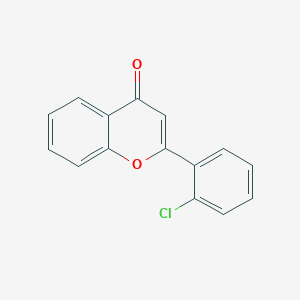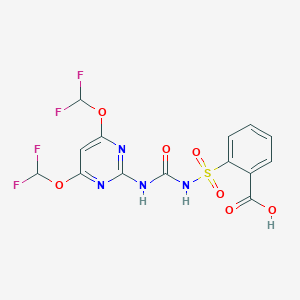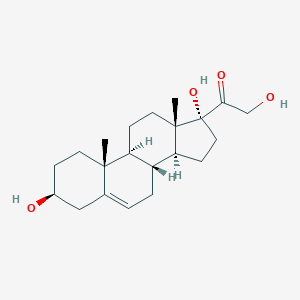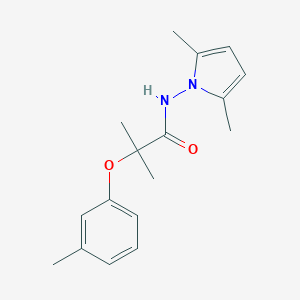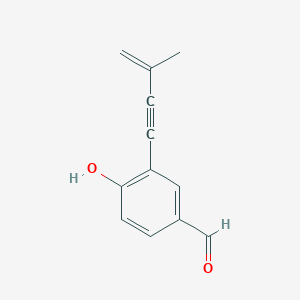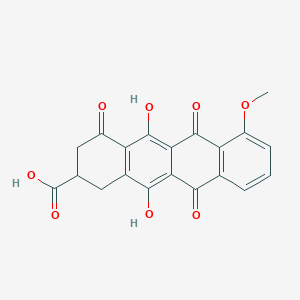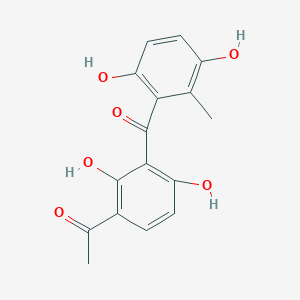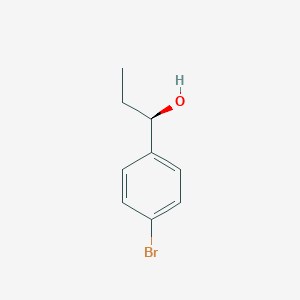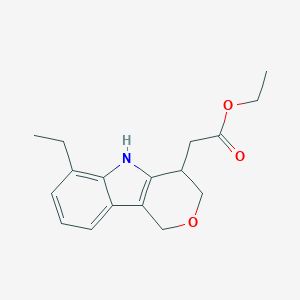
4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid, commonly known as DETA-NO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DETA-NO is a nitric oxide (NO) donor, which means that it releases NO in a controlled manner.
Mecanismo De Acción
DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid releases 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in a controlled manner, which acts as a signaling molecule in the body. 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid is involved in various physiological processes, such as vasodilation, platelet aggregation, and neurotransmission. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid releases 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid slowly, which allows for sustained 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid release and prolonged physiological effects.
Efectos Bioquímicos Y Fisiológicos
DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In addition, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been shown to protect neurons from oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has several advantages for lab experiments. It can be easily synthesized and is stable under normal laboratory conditions. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid also releases 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in a controlled manner, which allows for precise dosing. However, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has some limitations for lab experiments. It is sensitive to light and air, which can affect its stability. In addition, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid can interact with other chemicals in the lab, which can affect its activity.
Direcciones Futuras
There are several future directions for DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid research. One area of interest is the development of DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid-based therapies for cardiovascular diseases, such as hypertension and atherosclerosis. Another area of interest is the use of DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in cancer therapy. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been shown to induce apoptosis in cancer cells, and further research is needed to determine its potential as an anti-cancer agent. Additionally, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid can be used as a tool to study the physiological effects of 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in the body. Further research is needed to fully understand the mechanism of action of DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid and its potential therapeutic applications.
Conclusion:
In conclusion, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid is a nitric oxide donor that has gained significant attention in scientific research due to its potential therapeutic applications. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been investigated for its potential use in treating cardiovascular diseases. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid releases 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in a controlled manner, which allows for sustained 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid release and prolonged physiological effects. Further research is needed to fully understand the potential of DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid as a therapeutic agent.
Métodos De Síntesis
DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid is synthesized by reacting 4,6-diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-carboxylic acid with nitric oxide. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a dehydrating agent, such as thionyl chloride. The reaction yields DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in high purity and yield.
Aplicaciones Científicas De Investigación
DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has also been investigated for its potential use in treating cardiovascular diseases, such as hypertension and atherosclerosis.
Propiedades
Número CAS |
122761-89-1 |
|---|---|
Nombre del producto |
4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid |
Fórmula molecular |
C17H21NO3 |
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
ethyl 2-(6-ethyl-1,3,4,5-tetrahydropyrano[4,3-b]indol-4-yl)acetate |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-13-14-10-20-9-12(8-15(19)21-4-2)17(14)18-16(11)13/h5-7,12,18H,3-4,8-10H2,1-2H3 |
Clave InChI |
BXQOGOIRHCLAAK-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(COC3)CC(=O)OCC |
SMILES canónico |
CCC1=C2C(=CC=C1)C3=C(N2)C(COC3)CC(=O)OCC |
Sinónimos |
4,6-diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid ETIAA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




